1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene
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Overview
Description
1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrClF2O It is a derivative of benzene, featuring bromopropyl, chloro, and difluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzene derivative, which is then subjected to halogenation to introduce the bromopropyl group.
Substitution Reactions: The chloro and difluoromethoxy groups are introduced through substitution reactions, where the appropriate reagents are used to replace hydrogen atoms on the benzene ring with chlorine and difluoromethoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The benzene ring can participate in coupling reactions, forming new carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated benzene derivatives with biological systems.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene involves its interaction with molecular targets and pathways. The bromopropyl group can act as a reactive site for further chemical modifications, while the chloro and difluoromethoxy groups influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene: A closely related compound with similar substituents but different positions on the benzene ring.
1-Bromo-3-phenylpropane: A simpler compound with a bromopropyl group attached to a phenyl ring.
3-Bromo-1-phenylpropane: Another similar compound with a bromopropyl group in a different position.
Uniqueness
1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene is unique due to the specific combination and positions of its substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H10BrClF2O |
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Molecular Weight |
299.54 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-chloro-2-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10BrClF2O/c11-5-1-2-7-3-4-8(12)9(6-7)15-10(13)14/h3-4,6,10H,1-2,5H2 |
InChI Key |
XDLNXHJKVVYEGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)OC(F)F)Cl |
Origin of Product |
United States |
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